

1-Methylazepan-4-ol: A Versatile Scaffold for Pharmaceutical Innovation

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Compound of Interest

Compound Name: **1-Methylazepan-4-ol**

Cat. No.: **B101566**

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Introduction

1-Methylazepan-4-ol, a saturated seven-membered heterocyclic amine, has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure and the presence of key functional groups—a secondary alcohol and a tertiary amine—make it an attractive starting point for the synthesis of a diverse range of pharmaceutical compounds. The azepane core, in particular, offers a flexible yet constrained conformation that can be advantageous for optimizing ligand-receptor interactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging **1-methylazepan-4-ol** in their research endeavors.

Key Applications in Drug Discovery

The utility of the **1-methylazepan-4-ol** scaffold spans several therapeutic areas, primarily due to its prevalence in compounds targeting the central nervous system (CNS) and in the development of kinase inhibitors.

Central Nervous System (CNS) Disorders

The azepane motif is a recognized scaffold for agents targeting CNS disorders. The structural characteristics of **1-methylazepan-4-ol** make it suitable for derivatization into molecules that can cross the blood-brain barrier and interact with various CNS receptors.

- Dopamine Receptor Ligands: The azepane core can be found in compounds designed to modulate dopamine receptors, which are implicated in a variety of neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, and addiction. While direct derivatization of **1-methylazepan-4-ol** into potent and selective dopamine receptor ligands is an active area of research, its structural similarity to known dopamine-active compounds suggests its potential in this arena.
- Opioid Intake Modulation: Research has indicated that the related compound, 1-methylazepan-4-one hydrochloride, can influence opioid intake behavior, suggesting a potential role for its derivatives in addiction treatment. The reduction of the ketone to the alcohol (**1-methylazepan-4-ol**) provides a new point for chemical modification to explore this therapeutic avenue further.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azepane scaffold has been successfully incorporated into various kinase inhibitors.

- PIM Kinase Inhibitors: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. The azepane ring can serve as a key structural element in the design of potent and selective PIM kinase inhibitors.
- PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in cancer. Azepane-containing compounds have been investigated as inhibitors of key kinases within this pathway, such as Akt (also known as Protein Kinase B).

Experimental Protocols

Synthesis of 1-Methylazepan-4-ol from 1-Methylazepan-4-one

The most common route to **1-methylazepan-4-ol** is through the reduction of its corresponding ketone, 1-methylazepan-4-one.

Protocol 1: Reduction of 1-Methylazepan-4-one using Sodium Borohydride

- Dissolution: Dissolve 1-methylazepan-4-one hydrochloride (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
- Quenching: Carefully quench the reaction by the slow addition of water.
- Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **1-methylazepan-4-ol**.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure **1-methylazepan-4-ol**.

Synthesis of Azelastine Intermediate from 1-Methylazepan-4-one

1-Methylazepan-4-one is a key intermediate in the synthesis of the antihistamine drug Azelastine.

Protocol 2: Synthesis of N-(1-Methylazepan-4-ylidene)hydrazinecarboxamide (Azelastine Intermediate)

- Reaction Setup: In a round-bottom flask, combine 1-methylazepan-4-one hydrochloride (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a mixture of ethanol and water.

- Base Addition: Add sodium acetate (1.5 eq) to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.
- Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
- Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
- Drying: Dry the product under vacuum to obtain N-(1-methylazepan-4-ylidene)hydrazinecarboxamide.

Data Presentation

The following tables summarize key data for representative compounds containing the azepane scaffold.

Table 1: Physicochemical Properties of **1-Methylazepan-4-ol** and its Precursor

Compound	Molecular Formula	Molecular Weight (g/mol)
1-Methylazepan-4-ol	C ₇ H ₁₅ NO	129.20
1-Methylazepan-4-one HCl	C ₇ H ₁₄ ClNO	163.65

Table 2: Biological Activity of Representative Azepane-Containing Kinase Inhibitors

Compound Class	Target Kinase	IC ₅₀ (nM)	Reference Scaffold
Azepane Derivative	PIM-1	Varies	1-Methylazepan-4-ol
Azepane Derivative	Akt (PKB)	Varies	1-Methylazepan-4-ol

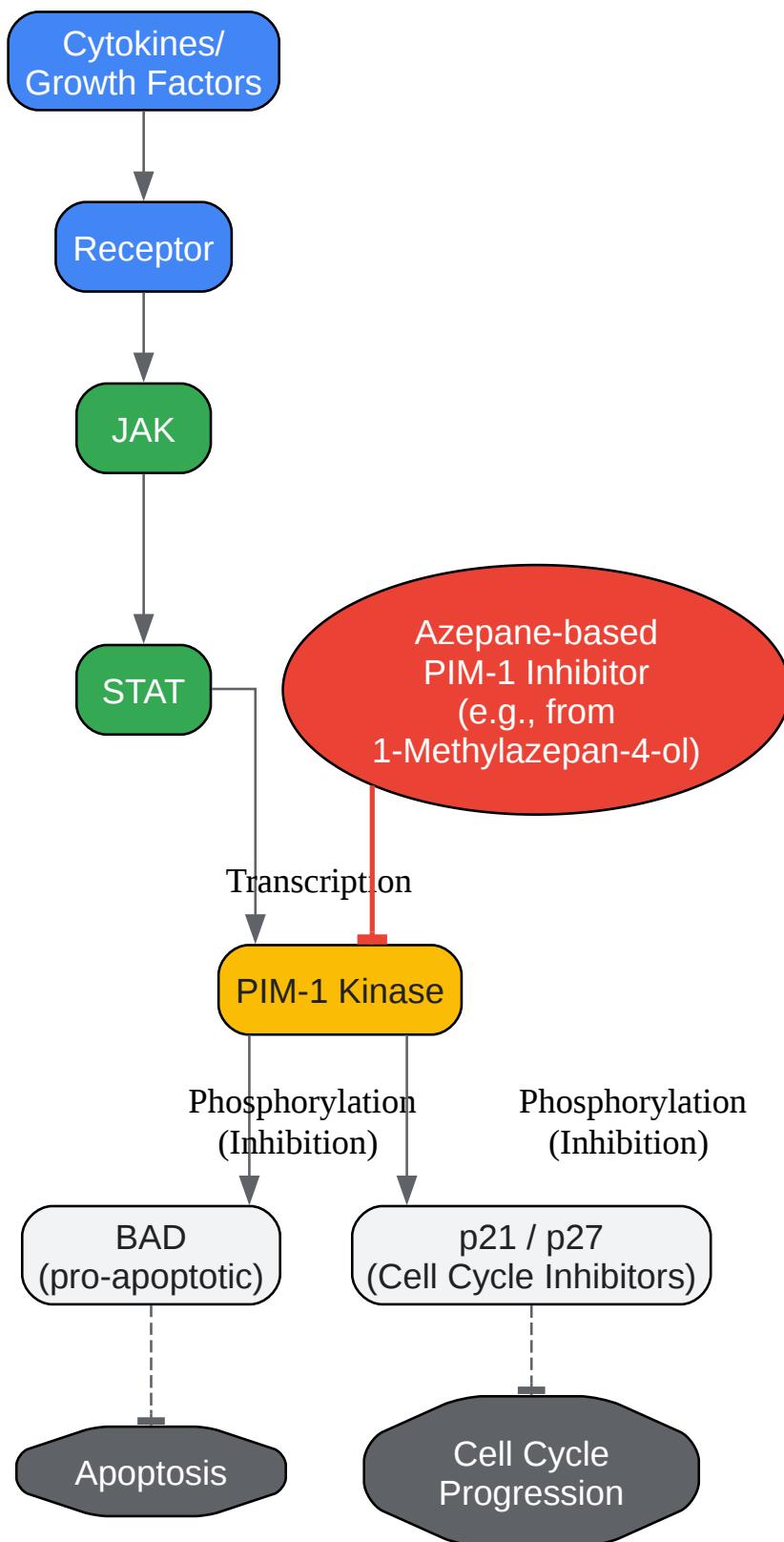
Note: Specific IC₅₀ values are highly dependent on the full chemical structure of the inhibitor and are not solely determined by the azepane core.

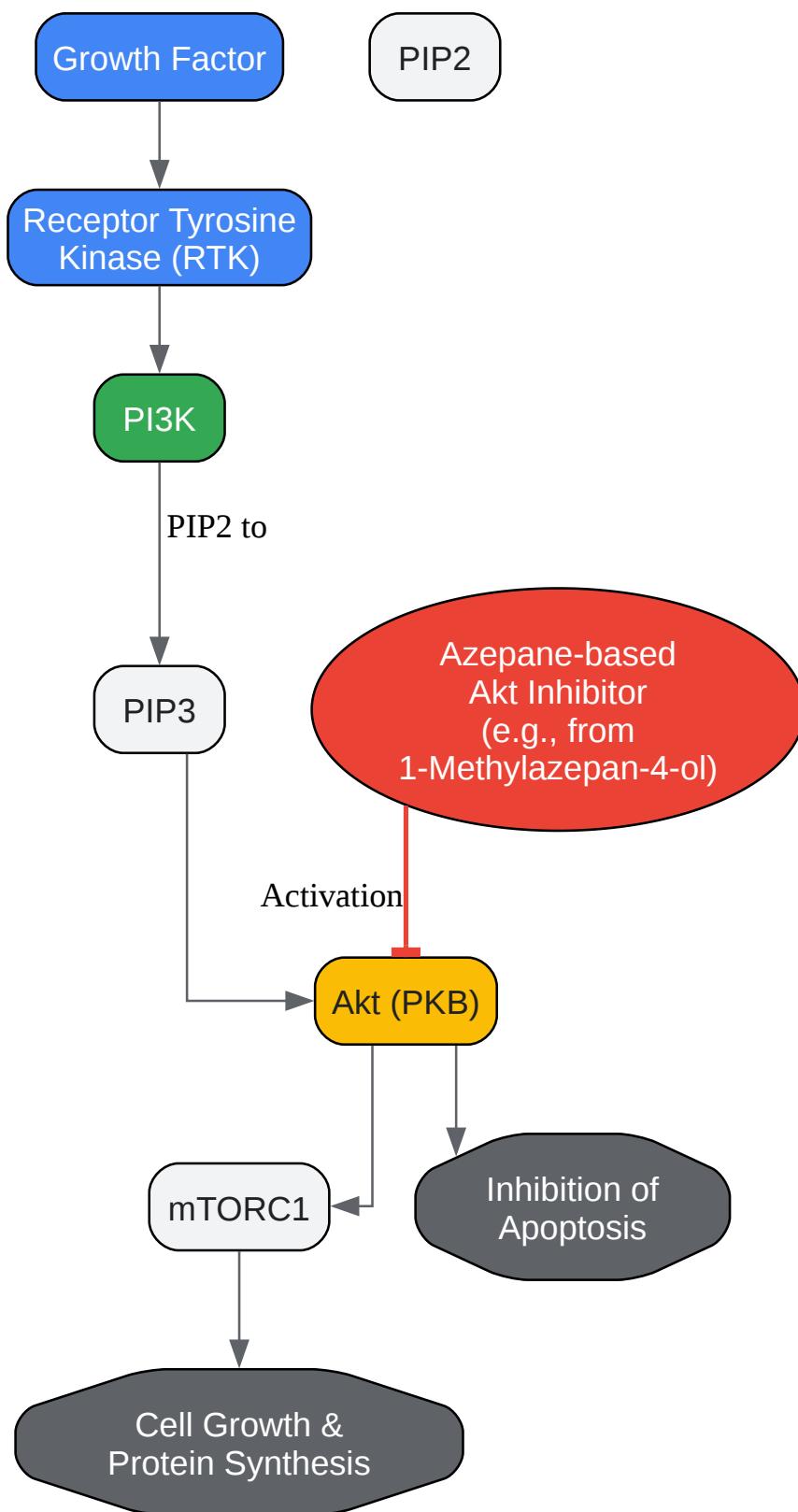
Signaling Pathways and Logical Relationships

The therapeutic effects of pharmaceuticals derived from **1-methylazepan-4-ol** are mediated through their interaction with specific signaling pathways.

PIM Kinase Signaling Pathway

PIM kinases are constitutively active serine/threonine kinases that do not require activation loop phosphorylation. They are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. PIM kinases promote cell survival and proliferation by phosphorylating a variety of substrates, including the pro-apoptotic protein BAD and cell cycle regulators like p21 and p27.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com